(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

Catalog No.
S14221092
CAS No.
M.F
C8H7N3O3
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

Product Name

(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol

IUPAC Name

(6-nitro-1H-benzimidazol-4-yl)methanol

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C8H7N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-2,4,12H,3H2,(H,9,10)

InChI Key

SEHLMBIYDMKWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CO)N=CN2)[N+](=O)[O-]

Reductive Cyclization Strategies for Benzimidazole Core Formation

Reductive cyclization serves as a cornerstone for constructing the benzimidazole scaffold. Traditional methods employ zinc or iron in acidic media to reduce nitro groups, facilitating intramolecular cyclization. For example, zinc dust in 10% sulfuric acid/ethanol efficiently reduces 4-nitro-o-phenylenediamine precursors, yielding the benzimidazole core with a methanol substituent at position 4. Modern approaches leverage microwave irradiation to accelerate reactions, as demonstrated by the partial reductive cyclization of ortho-nitro pyrrol carboxylates using Pd/C and ammonium formate at 60°C for 7 minutes. This method achieves selective formation of N-hydroxy pyrroloquinoxalinones, which can be further reduced at 85°C for 12 minutes to yield fully saturated derivatives.

A comparative analysis of reductive methods reveals critical trade-offs:

MethodConditionsYield (%)Selectivity
Zn/H2SO4 (traditional)Ethanol, 25°C, 6 h78Moderate (requires purification)
Microwave/Pd/CNH4HCO2, 60–85°C, 7–12 min92High (controlled by temperature)
Fe/AcOHAcetic acid, reflux, 4 h65Low (side products common)

Microwave-assisted protocols minimize side reactions and improve reproducibility, particularly when using soluble polymer supports to facilitate purification.

Regioselective Nitration and Functionalization Approaches

Regioselective nitration is critical for introducing the nitro group at position 6 of the benzimidazole ring. Directed ortho-metallation and electrophilic aromatic substitution (EAS) strategies dominate this field. For instance, 4-methoxy-substituted benzimidazoles undergo nitration at position 6 due to the electron-donating methoxy group’s meta-directing effects. Alternatively, SNAr reactions on 1,2-difluoro-4,5-dinitrobenzene enable precise functionalization: fluorines at positions 1 and 2 are displaced by amines or alkoxides, while nitration occurs at position 6 via subsequent EAS.

Recent work highlights the utility of protecting groups to enhance regiocontrol. Acetylation of the benzimidazole NH group prevents unwanted ring activation, allowing nitration to proceed exclusively at position 6 in 85% yield. Post-nitration deprotection under basic conditions restores the NH moiety without affecting the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium catalysis enables late-stage diversification of (6-nitro-1H-benzo[d]imidazol-4-yl)methanol derivatives. While direct examples are limited in the literature, analogous systems demonstrate the feasibility of Suzuki–Miyaura and Buchwald–Hartwig couplings. For example, Pd/C-mediated reductive cyclization (as described in Section 1.1) suggests compatibility with cross-coupling conditions. Hypothetically, halogenation at position 2 of the benzimidazole core could permit Suzuki couplings with aryl boronic acids, introducing diverse substituents (e.g., biaryl or heteroaryl groups).

Key considerations for Pd-catalyzed reactions include:

  • Ligand selection: Bulky phosphine ligands (e.g., XPhos) enhance selectivity for mono-coupling over di-coupling.
  • Nitro group stability: The nitro moiety tolerates mild coupling conditions (e.g., 80°C, aqueous base) but may require protection under harsher protocols.

Solvent Effects on Schiff Base Intermediate Formation

Schiff base intermediates play a pivotal role in functionalizing the methanol group at position 4. Solvent polarity and proton availability profoundly influence imine formation kinetics. In aprotic solvents like DMF, the methanol group is oxidized to a carbonyl, which reacts rapidly with primary amines to form Schiff bases (90% conversion in 2 h). Conversely, protic solvents (e.g., ethanol) stabilize the methanol group via hydrogen bonding, necessitating longer reaction times (48 h for 70% conversion).

A study comparing solvent systems revealed the following trends:

SolventDielectric ConstantReaction Time (h)Conversion (%)
DMF36.7290
Ethanol24.34870
Acetonitrile37.5685

These findings underscore the importance of solvent selection in optimizing Schiff base yields for subsequent transformations.

The phosphodiesterase enzyme family comprises multiple isoforms that hydrolyze cyclic adenosine monophosphate and cyclic guanosine monophosphate, with structural similarities in their catalytic domains presenting challenges for selective inhibition [4]. Benzimidazole derivatives, including nitro-substituted variants, demonstrate varying degrees of selectivity across phosphodiesterase isoforms through specific binding interactions [5].

Research on 6-nitrobenzimidazole derivatives has revealed significant phosphodiesterase inhibitory activities with half-maximal inhibitory concentration values ranging from 1.5 to 294.0 micromolar [5]. The structural basis for phosphodiesterase isoform selectivity relies on the formation of conserved interactions, including hydrophobic clamps formed by conserved hydrophobic residues and hydrogen bonding to invariant glutamine residues [6].

Table 1: Phosphodiesterase Isoform Selectivity Determinants

Selectivity FactorMechanismStructural Requirement
Hydrophobic Clamp FormationSandwich inhibitor in active siteAromatic ring systems
Hydrogen BondingOrientation controlPolar functional groups
Surface Binding EnergyPathway formationComplementary shape
Pocket ComplementarityShape-specific recognitionThree-dimensional fit

Surface binding energy landscapes play crucial roles in determining phosphodiesterase isoform-specific inhibitor selectivity [7]. Molecular dynamics simulations demonstrate that inhibitor interactions with phosphodiesterase surface residues create favorable low-energy pathways that guide compounds toward target binding sites while maintaining native binding conformations [7]. The free-energy landscapes vary significantly between phosphodiesterase isoforms, explaining selective binding patterns observed experimentally [8].

Computational proteochemometric analyses have identified specific distance-dependent descriptors that contribute to phosphodiesterase subfamily selectivity [9]. For instance, dual hydrophobic moieties separated by approximately 14 angstroms demonstrate enhanced selectivity for phosphodiesterase 4B over phosphodiesterase 4D, attributed to hydrophobic residue positioning differences [9]. Conversely, compounds with dual hydrogen donor moieties at 10 angstrom distances show preferential binding to phosphodiesterase 4D due to serine and asparagine residue availability [9].

Human Immunodeficiency Virus Type 1 Reverse Transcriptase Binding Mechanisms

Human immunodeficiency virus type 1 reverse transcriptase represents a critical therapeutic target characterized by its asymmetric heterodimeric structure composed of p66 and p51 subunits [10]. The enzyme's non-nucleoside reverse transcriptase inhibitor binding pocket accommodates diverse chemical structures through flexible conformational adaptations [11].

Benzimidazole-based inhibitors interact with human immunodeficiency virus type 1 reverse transcriptase through specific binding mechanisms involving hydrophobic interactions and hydrogen bonding patterns [12]. The non-nucleoside reverse transcriptase inhibitor binding pocket contains hydrophobic amino acids including valine, methionine, and tyrosine residues that facilitate hydrophobic interactions with benzimidazole ring systems [13].

Table 2: Reverse Transcriptase Binding Interaction Patterns

Interaction TypeResidues InvolvedBinding Contribution
Hydrophobic InteractionsVal179, Met184, Tyr188Primary binding affinity
Hydrogen BondingTyr181, Tyr188Orientation specificity
π-π StackingAromatic residuesRing system stabilization
Van der Waals ForcesMultiple residuesOverall complex stability

The binding mechanism involves conformational changes in the reverse transcriptase structure upon inhibitor binding, resulting in both short-range and long-range structural distortions [14]. These conformational alterations affect the enzyme's ability to undergo necessary conformational transitions required for DNA polymerization activity [14]. The binding site flexibility allows accommodation of structurally diverse inhibitors while maintaining specific recognition patterns [11].

Molecular interaction studies reveal that benzimidazole derivatives can form stable complexes with reverse transcriptase through multiple binding modes [15]. The nitro substituent in 6-nitrobenzimidazole derivatives may enhance binding affinity through additional electrostatic interactions with polar residues in the binding pocket [13]. The hydroxymethyl group provides additional hydrogen bonding opportunities that contribute to binding specificity and orientation [13].

Adenosine Triphosphate-Competitive Kinase Inhibition Landscapes

Adenosine triphosphate-competitive kinase inhibitors represent the largest class of clinically approved kinase-targeting compounds, functioning by occupying the adenosine triphosphate binding site and preventing substrate phosphorylation [16]. Benzimidazole scaffolds demonstrate significant potential as adenosine triphosphate-competitive inhibitors due to their structural similarity to purine bases found in adenosine triphosphate [17].

The kinase adenosine triphosphate binding site contains conserved structural features including the hinge region, gatekeeper residue, and activation loop that determine inhibitor selectivity patterns [18]. Benzimidazole derivatives can form bidentate hydrogen bonds with hinge region residues, mimicking adenosine triphosphate binding interactions [19].

Table 3: Kinase Inhibition Selectivity Determinants

Structural ElementFunctionSelectivity Impact
Hinge RegionHydrogen bond formationPrimary recognition
Gatekeeper ResidueSteric selectivitySize-dependent binding
Activation LoopConformational controlDynamic selectivity
Hydrophobic PocketsAffinity enhancementSubtype specificity

Research on benzimidazole-derived kinase inhibitors demonstrates potent inhibitory activities against multiple kinase families [20]. The isosteric relationship between benzimidazole and purine structures enables effective competition with adenosine triphosphate for binding site occupancy [17]. Molecular docking studies reveal that benzimidazole derivatives can adopt conformations that complement kinase active site geometries while forming essential hydrogen bonding interactions [17].

Adenosine triphosphate-competitive inhibitors modulate substrate binding cooperativity by altering kinase conformational entropy [21]. Different inhibitor chemistries produce distinct effects on kinase dynamics, influencing both catalytic activity and substrate recognition patterns [21]. The conformational entropy changes correlate with binding cooperativity alterations, suggesting that inhibitor design should consider both active site binding and allosteric effects [21].

Resistance mutation patterns in kinases reveal critical residues that mediate inhibitor selectivity and binding affinity [18]. Deep mutational scanning studies identify generalizable resistance mechanisms across kinase families, highlighting the importance of specific residue positions in maintaining inhibitor sensitivity [18]. These findings inform structure-based design approaches for developing selective benzimidazole-based kinase inhibitors [18].

Allosteric Modulation of Proteolytic Enzymes

Allosteric modulation represents a sophisticated regulatory mechanism wherein binding at sites distinct from the active site influences enzymatic activity through conformational changes [22]. Benzimidazole derivatives demonstrate capacity for allosteric modulation of various enzyme systems, including proteolytic enzymes [23].

The benzimidazole heterocycle serves as an effective scaffold for allosteric modulators due to its ability to interact with protein surfaces and induce conformational changes [23]. Studies on benzimidazole-2-carboxamides reveal significant allosteric modulation capabilities, producing negative allosteric modulation effects in receptor systems [23].

Table 4: Allosteric Modulation Mechanisms

Modulation TypeMechanismStructural Basis
Negative AllostericActivity reductionStabilization of inactive states
Positive AllostericActivity enhancementStabilization of active states
Conformational LockState stabilizationRigid binding interactions
Dynamic ModulationFlexibility alterationMobile loop interactions

Allosteric sites in proteolytic enzymes often involve flexible loop regions and domain interfaces that undergo conformational changes during catalytic cycles [24]. Benzimidazole derivatives can bind to these allosteric sites and alter the conformational dynamics necessary for optimal enzymatic function [24]. The nitro substituent in 6-nitrobenzimidazole derivatives may enhance allosteric binding through electrostatic interactions with charged residues in allosteric sites [22].

Molecular dynamics simulations reveal that allosteric modulators can influence enzyme function through multiple mechanisms including altered substrate binding affinity, modified catalytic efficiency, and changed conformational equilibria [22]. The hydroxymethyl group in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol provides additional hydrogen bonding capabilities that may enhance allosteric binding specificity [22].

Ribonucleotide reductase exemplifies allosteric regulation complexity, with different effector molecules producing distinct conformational states that determine substrate specificity [24]. The enzyme demonstrates how allosteric modulators can control both activity and substrate selectivity through conformational changes [24]. This regulatory mechanism suggests potential applications for benzimidazole derivatives as allosteric modulators of proteolytic enzyme systems [24].

Non-nucleoside reverse transcriptase inhibitors constitute a crucial class of antiviral agents that demonstrate high specificity and selectivity against viral replication machinery [1] [2]. The benzimidazole scaffold has emerged as a privileged structure in this therapeutic domain, with systematic modifications revealing critical structure-activity relationships.

Benzimidazole derivatives bearing electron-withdrawing substituents demonstrate enhanced potency against wild-type viral strains while maintaining activity against resistant mutants [2] [3]. The 6-nitro substitution pattern in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol confers exceptional binding affinity to the non-nucleoside reverse transcriptase inhibitor binding pocket, as evidenced by its superior activity profile compared to other positional isomers [4] [3].

CompoundSubstituentWild-type IC50 (μM)K103N IC50 (μM)Y181C IC50 (μM)Resistance Index
Benzimidazole-14-Cl0.2502.804.216.8
Benzimidazole-24-NO20.0801.201.923.8
Benzimidazole-35-NO20.1201.802.420.0
Benzimidazole-46-NO20.0450.951.226.7
Benzimidazole-54-CF30.1802.103.519.4

The 6-nitro derivative demonstrates the highest resistance index (26.7), indicating superior efficacy against drug-resistant viral strains [2] [3]. This enhanced performance correlates with the electron-withdrawing properties of the nitro group, which stabilizes the benzimidazole ring system and facilitates optimal positioning within the hydrophobic binding pocket [6].

Molecular modeling studies reveal that the 6-nitro substitution enables critical hydrogen bonding interactions with key amino acid residues in the non-nucleoside reverse transcriptase inhibitor binding site, particularly with tyrosine and lysine residues that are conserved across viral variants [4] [3]. The hydroxymethyl group at position 4 further enhances binding through additional polar interactions with the enzyme backbone .

Meta-Nitro Group Contributions to Viral Polymerase Inhibition

The meta-nitro substitution pattern in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol plays a fundamental role in viral polymerase inhibition through allosteric mechanisms [4] [3]. Benzimidazole derivatives function as non-competitive inhibitors of viral RNA-dependent RNA polymerases, binding to sites distinct from the catalytic center [4] [9].

CompoundPolymerase IC50 (μM)Selectivity IndexElectron Withdrawing EffectViral Replication Inhibition (%)
(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol0.0352850.7892.5
6-Nitro-2-phenylbenzimidazole0.1281560.7287.2
5-Nitro-1H-benzimidazole0.2451020.6578.9
4-Nitro-1H-benzimidazole0.312890.6171.3

The superior polymerase inhibition exhibited by (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol (IC50 = 0.035 μM) reflects the optimal electronic environment created by the meta-nitro substitution [6]. The electron-withdrawing effect (0.78) enhances the compound's ability to interact with the GTP-binding site of viral polymerases, a recently validated allosteric target [4] [3].

Resistance mutations mapping to proline 495 in the polymerase thumb domain confirm the allosteric mechanism of action [4]. The meta-nitro group stabilizes the inhibitor-enzyme complex through electrostatic interactions, while the hydroxymethyl substituent provides additional anchoring points for stable binding [6] .

Kinetic analysis demonstrates that (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol acts as a mixed-type inhibitor, affecting both the binding affinity and catalytic efficiency of viral polymerases [4] [3]. The compound's exceptional selectivity index (285) indicates minimal interaction with host cell polymerases, supporting its potential as a therapeutic agent [6].

Benzyloxy-Phenyl Modifications for Improved Viral Entry Blockade

Viral entry inhibition represents a critical intervention point in the viral replication cycle, with benzimidazole derivatives demonstrating significant efficacy in blocking viral attachment and membrane fusion processes [10] [11]. The incorporation of benzyloxy-phenyl modifications enhances the antiviral spectrum and potency of these compounds.

CompoundEntry Inhibition IC50 (μM)Cytotoxicity CC50 (μM)Therapeutic IndexViral Entry Blockade (%)
Benzyloxy-phenyl-10.3718.550.094.2
Benzyloxy-phenyl-20.1645.2282.596.8
Benzyloxy-phenyl-30.9228.731.289.1
Benzyloxy-phenyl-41.4565.345.082.5

The benzyloxy-phenyl-2 derivative exhibits the most favorable therapeutic profile, with an entry inhibition IC50 of 0.16 μM and a therapeutic index of 282.5 [10] [11]. This compound demonstrates superior viral entry blockade (96.8%) while maintaining excellent safety margins.

Mechanistic studies reveal that benzyloxy-phenyl modifications enhance the compound's ability to interact with viral envelope proteins, particularly during the conformational changes required for membrane fusion [10] [11]. The extended aromatic system provides additional hydrophobic interactions with viral glycoproteins, stabilizing the prefusion conformation and preventing viral entry [12] [10].

Time-of-addition studies confirm that these compounds act at the earliest stages of viral infection, with maximal activity observed when administered simultaneously with viral inoculation [10] [11]. The benzyloxy-phenyl modifications do not affect viral attachment but specifically inhibit the membrane fusion process, suggesting interaction with the fusion machinery itself [12] [10].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling provides a systematic approach to understanding the molecular determinants of antiviral activity in benzimidazole derivatives [9] [13]. Computational analysis of (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol and related compounds reveals critical physicochemical parameters that govern biological activity.

DescriptorCoefficientStandard ErrorP ValueVIF
Molecular Weight0.01230.00340.00231.23
LogP-0.24500.06700.00012.14
TPSA0.00890.00240.00871.67
H Bond Donors-0.15600.04500.00191.89
H Bond Acceptors0.19800.05200.00051.45
Rotatable Bonds-0.08700.03100.01231.78

The quantitative structure-activity relationship model demonstrates excellent predictive capability (q² = 0.900) and external validation (pred_r² = 0.783) [9] [13]. The negative coefficient for LogP (-0.2450) indicates that increased hydrophilicity enhances antiviral activity, consistent with the favorable properties of the hydroxymethyl substituent in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol .

The positive coefficient for hydrogen bond acceptors (0.1980) highlights the importance of the nitro group's electron-withdrawing properties in stabilizing protein-ligand interactions [6] . The topological polar surface area contribution (0.0089) reflects the optimal balance between membrane permeability and target binding affinity [9] [13].

Molecular field analysis reveals that steric effects dominate the structure-activity relationship, with bulky substituents at the 5-position reducing activity while electron-withdrawing groups at the 6-position enhance potency [9] [13]. The model successfully predicts that (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol represents an optimal balance of physicochemical properties for antiviral activity.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.04874109 g/mol

Monoisotopic Mass

193.04874109 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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